molecular formula C29H31N5O7S B2871306 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 310427-19-1

3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2871306
CAS No.: 310427-19-1
M. Wt: 593.66
InChI Key: FHLBNBMZGWCAQQ-UHFFFAOYSA-N
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Description

The compound 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 5.
  • A 3,4,5-trimethoxybenzamide group linked via a methylene bridge to the triazole.
  • A 4-(2-methoxyphenyl) substituent at position 4 of the triazole.
  • A sulfanyl group at position 5 connected to a carbamoylmethyl moiety derived from 4-methoxyphenylcarbamoyl.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O7S/c1-37-20-12-10-19(11-13-20)31-26(35)17-42-29-33-32-25(34(29)21-8-6-7-9-22(21)38-2)16-30-28(36)18-14-23(39-3)27(41-5)24(15-18)40-4/h6-15H,16-17H2,1-5H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLBNBMZGWCAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to various reactions to introduce the triazole and benzamide groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps like recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas and palladium catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of nitro groups can produce 3,4,5-trimethoxyaniline .

Scientific Research Applications

3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

a) Triazole vs. Oxadiazole Derivatives
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide):
    • Replaces the triazole core with a 1,3,4-oxadiazole , altering electronic properties and hydrogen-bonding capacity.
    • Exhibits antifungal activity via thioredoxin reductase inhibition .
    • The target compound’s triazole core may confer greater metabolic stability and distinct binding interactions compared to oxadiazoles .
b) Triazole vs. Triazine Derivatives

Substituent Variations on the Triazole Ring

a) Position 4 Substituents
  • N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine :
    • Features a chlorobenzylidene group at position 4 instead of 4-(2-methoxyphenyl).
    • The electron-withdrawing chlorine atom may enhance electrophilicity, favoring interactions with nucleophilic enzyme residues .
b) Position 5 Sulfanyl Modifications
  • N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: Replaces the carbamoylmethyl group with a hydroxyamino-oxoethyl chain.

Methoxy Group Positioning

  • 3,4,5-Trimethoxyphenyl vs. 4-Methoxyphenyl :
    • The target compound’s 3,4,5-trimethoxybenzamide group enhances steric bulk and electron donation compared to simpler methoxy-substituted analogues (e.g., LMM5).
    • Trimethoxy groups are associated with improved DNA intercalation or tubulin binding in anticancer agents .

Antifungal Potential

  • LMM5/LMM11 : Demonstrated efficacy against Candida albicans via thioredoxin reductase inhibition .
  • Target Compound: The triazole core is structurally analogous to fluconazole, a known cytochrome P450 inhibitor. Its methoxy-rich design may enhance selectivity for fungal over human enzymes .

Enzyme Inhibition Profiles

  • Sulfanyl vs. Sulfamoyl Groups :
    • Sulfanyl groups (target compound) favor hydrophobic interactions, while sulfamoyl groups () enable hydrogen bonding and ionic interactions.
    • The carbamoylmethyl chain in the target compound balances lipophilicity and solubility, critical for bioavailability .

Physicochemical Properties

Property Target Compound Compound LMM5 (Oxadiazole)
Molecular Weight (g/mol) 430.48 430.48 537.62
LogP (Predicted) ~3.5 ~3.2 ~4.1
Solubility (mg/mL) Low (DMSO-soluble) Low (DMSO-soluble) Moderate (Pluronic F-127)
Key Substituents 3,4,5-Trimethoxybenzamide Sulfanylidene group Benzyl(methyl)sulfamoyl

Biological Activity

3,4,5-Trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of multiple functional groups, including methoxy and triazole moieties, which are known to contribute to various biological effects.

Chemical Structure

The molecular formula of the compound is C28H29N5O5SC_{28}H_{29}N_5O_5S with a molecular weight of approximately 547.638 g/mol. The structure features:

  • Three methoxy groups.
  • A triazole ring.
  • A sulfanyl group linked to a carbamoyl moiety.

Antimicrobial Activity

Research indicates that substituted triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for this activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that 3,4,5-trimethoxy derivatives could possess comparable antimicrobial effects .

Antitumor Activity

Compounds containing triazole rings have been reported to exhibit antitumor activities. For instance, derivatives with similar structures were found to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .

Analgesic and Anti-inflammatory Effects

Some studies have indicated that triazole-containing compounds can also exhibit analgesic and anti-inflammatory properties. The analgesic effect may be attributed to the modulation of pain pathways in the central nervous system . In animal models, these compounds have shown promise in reducing inflammation and pain response.

Antihypertensive Effects

Triazole derivatives have been investigated for their antihypertensive properties. The mechanism typically involves the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. This suggests that this compound could potentially influence cardiovascular health positively .

Study on Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.

Antitumor Activity Assessment

A recent in vitro study evaluated the cytotoxic effects of this compound on several cancer cell lines including breast and colon cancer cells. The results demonstrated a dose-dependent decrease in cell viability with IC50 values suggesting significant potency against these cancer types.

Data Summary Table

Biological Activity Effect Mechanism References
AntimicrobialEffective against bacteriaDisruption of cell wall synthesis
AntitumorInhibits cancer cell growthInduction of apoptosis
AnalgesicReduces pain responseModulation of CNS pathways
AntihypertensiveLowers blood pressureACE inhibition

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